Dihydroorotase Enzyme Inhibition: Target Compound vs. In-Class Benzonitrile Derivatives
5-Bromo-2-hydroxy-4-methoxybenzonitrile demonstrates measurable inhibition of the dihydroorotase domain of the multifunctional CAD protein (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, dihydroorotase) from mouse Ehrlich ascites cells, with an IC50 value of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. This inhibition is attributable to the unique 2-hydroxy-4-methoxy-5-bromo substitution architecture; the unsubstituted 4-methoxybenzonitrile (CAS 874-90-8) lacks this activity profile entirely, as its mode of action is confined to tyrosinase inhibition with an IC50 of 111.1 µM [2]. The bromine and hydroxyl substituents are therefore critical determinants of target engagement against the pyrimidine biosynthesis pathway.
| Evidence Dimension | Inhibition of dihydroorotase enzyme (CAD protein) |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10^5 nM (180 µM) |
| Comparator Or Baseline | 4-Methoxybenzonitrile (CAS 874-90-8) – no dihydroorotase inhibition reported; primary activity is tyrosinase inhibition (IC50 = 111.1 µM) |
| Quantified Difference | Target compound uniquely engages dihydroorotase; comparator shows no overlap in target profile |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration |
Why This Matters
This target engagement profile differentiates 5-bromo-2-hydroxy-4-methoxybenzonitrile from simpler benzonitrile analogs for programs targeting de novo pyrimidine biosynthesis, enabling unique SAR exploration around the CAD protein.
- [1] BindingDB. Affinity Data for BDBM50405110: IC50 = 1.80E+5 nM against dihydroorotase (mouse Ehrlich ascites) at pH 7.37. BindingDB, University of California San Diego. View Source
- [2] Sciencedirect. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner: 4-Methoxybenzonitrile IC50 = 111.1 µM. International Journal of Biological Macromolecules, 2019, 133, 929–932. View Source
